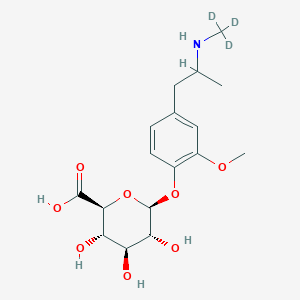
4-Hydroxy-3-methoxy Methamphetamine-d3 4-beta-D-Glucuronide(Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-methoxy Methamphetamine-d3 4-?-D-Glucuronide (Mixture of Diastereomers) is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of methamphetamine, specifically designed to include deuterium atoms, which makes it useful in analytical and pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methoxy Methamphetamine-d3 4-?-D-Glucuronide involves multiple steps, starting from the precursor methamphetamineThe reaction conditions typically involve the use of specific catalysts and solvents to ensure the incorporation of deuterium and the formation of the glucuronide conjugate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-3-methoxy Methamphetamine-d3 4-?-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and excretion in biological systems .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed: The major products formed from these reactions include various metabolites that are further analyzed for their pharmacokinetic properties. These metabolites provide insights into the compound’s behavior in biological systems and its potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-methoxy Methamphetamine-d3 4-?-D-Glucuronide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a reference standard for analytical methods. In biology and medicine, it is used to study the metabolism and pharmacokinetics of methamphetamine and its derivatives. Industrially, it is employed in the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-methoxy Methamphetamine-d3 4-?-D-Glucuronide involves its interaction with specific molecular targets and pathways. It primarily acts on the central nervous system, influencing neurotransmitter release and uptake. The deuterium atoms in the compound provide stability and allow for detailed studies of its metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 4-Hydroxy-3-methoxymethamphetamine
- 3,4-Methylenedioxymethamphetamine (MDMA)
- 3-Methoxy-4-methylamphetamine
Uniqueness: Compared to similar compounds, 4-Hydroxy-3-methoxy Methamphetamine-d3 4-?-D-Glucuronide is unique due to its stable isotope labeling with deuterium. This feature enhances its utility in analytical studies and provides more accurate data on its pharmacokinetics and metabolism .
Eigenschaften
Molekularformel |
C17H25NO8 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-methoxy-4-[2-(trideuteriomethylamino)propyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H25NO8/c1-8(18-2)6-9-4-5-10(11(7-9)24-3)25-17-14(21)12(19)13(20)15(26-17)16(22)23/h4-5,7-8,12-15,17-21H,6H2,1-3H3,(H,22,23)/t8?,12-,13-,14+,15-,17+/m0/s1/i2D3 |
InChI-Schlüssel |
HCHNINKPRWVEFF-OJPCFQBKSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC(C)CC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13860948.png)
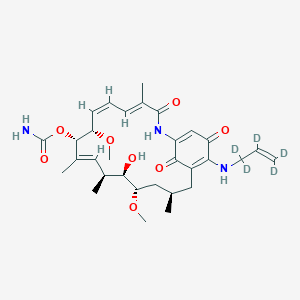




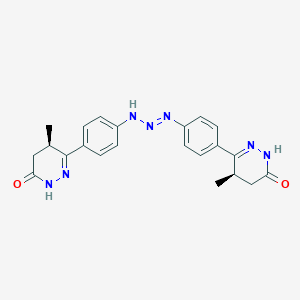
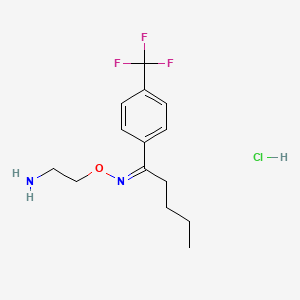
![[6-[6-[[(11E,13E)-15-[(3,4-dimethoxy-6-methyl-5-trimethylsilyloxyoxan-2-yl)oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-trimethylsilyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13861011.png)
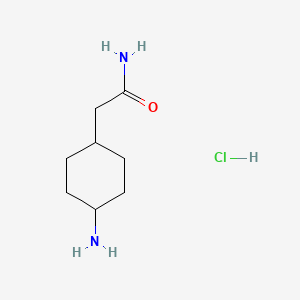
![methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13861014.png)

![cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13861022.png)
![[1,3-Dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] 2-methylbut-2-enoate](/img/structure/B13861023.png)
